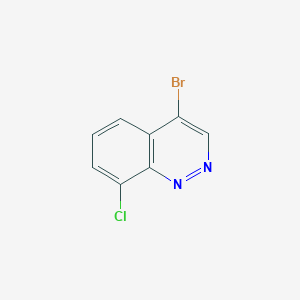

4-Bromo-8-chlorocinnoline

説明

Significance of Cinnoline (B1195905) Core Structures in Organic Chemistry

The cinnoline nucleus is a cornerstone for the development of a wide array of pharmacologically active compounds. nih.govzenodo.org Its versatile structure serves as a building block for molecules exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties. nih.govzenodo.orgwisdomlib.org The ability of cinnoline derivatives to interact with various biological targets has led to their investigation in numerous drug discovery programs. nih.govnih.gov

The inherent reactivity of the cinnoline ring system, influenced by the two nitrogen heteroatoms, allows for diverse functionalization, making it a valuable synthon for creating complex molecular architectures. pnrjournal.comresearchgate.net This has attracted considerable attention from synthetic and medicinal chemists, leading to the development of numerous methods for the synthesis and modification of the cinnoline core. researchgate.netijper.org

Overview of Halogenated Cinnoline Derivatives in Advanced Synthesis

The introduction of halogen atoms, such as bromine and chlorine, onto the cinnoline scaffold plays a crucial role in modulating the physicochemical and biological properties of the resulting derivatives. thepharmajournal.comslideshare.net Halogenation can significantly enhance the therapeutic potency of cinnoline-based compounds. thepharmajournal.comnih.gov For instance, studies have shown that halogen-substituted cinnoline derivatives exhibit potent antimicrobial and anti-inflammatory activities. thepharmajournal.comslideshare.net

In advanced synthesis, halogenated cinnolines serve as versatile intermediates. The halogen substituents act as reactive handles, enabling a variety of cross-coupling reactions and nucleophilic substitutions. This allows for the strategic introduction of diverse functional groups to build more complex and potent molecules. The position and nature of the halogen can influence the reactivity and regioselectivity of these subsequent transformations, providing a powerful tool for medicinal chemists to fine-tune molecular properties.

Scope and Research Focus on 4-Bromo-8-chlorocinnoline

While extensive research exists on the broader family of halogenated cinnolines, specific and in-depth studies focusing exclusively on the this compound isomer appear to be limited in publicly accessible scientific literature. However, based on the established principles of cinnoline chemistry, the unique substitution pattern of this compound suggests it is a compound of significant interest for synthetic and medicinal chemistry.

The presence of two different halogens at distinct positions on the cinnoline core offers the potential for regioselective functionalization. This dual halogenation provides two reactive sites that can be sequentially and selectively modified, opening up pathways to novel and complex molecular structures that may not be readily accessible through other synthetic routes. The electron-withdrawing nature of the bromine and chlorine atoms is also expected to influence the electronic properties of the cinnoline ring system, which could in turn modulate its biological activity. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its potential as a key intermediate in the development of new therapeutic agents.

Compound Data

Table 1: Properties of Cinnoline

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆N₂ |

| Molar Mass | 130.150 g·mol⁻¹ |

| Melting Point | 39 °C (102 °F; 312 K) |

| Acidity (pKa) | 2.64 |

Data sourced from wikipedia.org

Table 2: Examples of Biologically Active Cinnoline Derivatives

| Derivative Type | Reported Biological Activity | Reference(s) |

|---|---|---|

| Halogen Substituted Cinnoline Sulphonamides | Potent antimicrobial activity | nih.gov |

| Cinnoline with Pyrazoline Moiety | Good anti-inflammatory activity | pnrjournal.com |

| 6-Chloro Substituted Cinnolines | Potent antibacterial and antifungal activity | nih.gov |

| Cinnoline-Thiophene Derivatives (Halogenated) | Potent antibacterial, anti-inflammatory, and antifungal activity | thepharmajournal.com |

This table presents examples of derivative classes and their general activities as reported in the cited literature.

Table 3: Chemical Identifiers for Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| Cinnoline | 253-66-7 | C₈H₆N₂ |

| 8-Bromo-4-chloroquinoline | 65340-71-8 | C₉H₅BrClN |

| 4-Bromo-8-chloroquinoline | 927800-40-6 | C₉H₅BrClN |

| 8-Bromo-4-chloroquinazoline | 125096-72-2 | C₈H₄BrClN₂ |

| 4-Bromochlorobenzene | 106-39-8 | C₆H₄BrCl |

Data sourced from wikipedia.orgsigmaaldrich.comsigmaaldrich.comnih.govchemicalbook.com

Structure

2D Structure

3D Structure

特性

分子式 |

C8H4BrClN2 |

|---|---|

分子量 |

243.49 g/mol |

IUPAC名 |

4-bromo-8-chlorocinnoline |

InChI |

InChI=1S/C8H4BrClN2/c9-6-4-11-12-8-5(6)2-1-3-7(8)10/h1-4H |

InChIキー |

IWQROWYGECEHQN-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=C1)Cl)N=NC=C2Br |

製品の起源 |

United States |

Synthetic Methodologies for 4 Bromo 8 Chlorocinnoline

Precursor Synthesis and Intermediate Derivativatization Strategies

The creation of appropriately substituted precursors is a critical phase in the synthesis of 4-bromo-8-chlorocinnoline. These strategies focus on preparing either a pre-formed cinnoline (B1195905) ring that can be halogenated or acyclic molecules containing the necessary functionalities for the final ring-closing reaction.

One viable pathway to halogenated cinnolines involves the initial synthesis of a cinnolin-4(1H)-one scaffold, which is then subjected to halogenation. The cinnolin-4(1H)-one structure exists in tautomeric equilibrium with 4-hydroxycinnoline, with the keto form being predominant. tandfonline.com This intermediate can be synthesized through various cyclization methods, such as the reaction of a precursor like 2-nitrophenyl hydrazine (B178648) with methyl pyruvate. ijper.org Once the core is formed, halogen atoms can be introduced at specific positions.

The introduction of a bromine atom onto the cinnolin-4(1H)-one ring is a key step in forming intermediates for more complex derivatives. The bromination can be achieved using standard brominating agents. For instance, treating 1H-cinnolin-4-one with molecular bromine or N-bromosuccinimide (NBS) can yield brominated products. nih.gov The choice of solvent, such as acetic acid or chloroform, and the reaction temperature are controlled to ensure efficient bromination. Similarly, other halogens can be introduced using reagents like N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS). nih.gov The position of halogenation is dictated by the existing substituents on the ring.

Table 1: Halogenation of Cinnolin-4(1H)-one

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| Cinnolin-4(1H)-one | Bromine (Br₂) or NBS | Bromocinnolin-4(1H)-one | nih.gov |

| 1H-cinnolin-4-one | N-Chlorosuccinimide (NCS) | 3-Chlorocinnolin-4(1H)-one | nih.gov |

This interactive table summarizes common reagents for the halogenation of the cinnolin-4(1H)-one core.

A highly effective and more modern approach to cinnoline synthesis involves the use of functionalized aryltriazenes. beilstein-journals.org These precursors are valuable because they can be readily prepared and serve as stable sources for the corresponding, often unstable, diazonium salts needed for cyclization. beilstein-journals.org Aryltriazenes are typically synthesized from the corresponding arylamine. ntu.edu.sg For the synthesis of 4-halocinnolines, 2-ethynylaryltriazenes are particularly important intermediates. mdpi.com These molecules are designed to undergo a specific ring-closing reaction known as the Richter-type cyclization. beilstein-journals.orgbeilstein-journals.org

The generation of ortho-ethynylarenediazonium salts is a pivotal step in certain cinnoline synthesis pathways. researchgate.net These salts are the reactive intermediates in the Richter cinnoline synthesis. wikipedia.org They can be formed by the diazotization of ortho-ethynyl anilines. mdpi.com However, these diazonium salts are often unstable. beilstein-journals.org Consequently, a preferred method involves generating them in situ from more stable precursors like ortho-ethynylaryltriazenes, which are cleaved under acidic conditions (e.g., HBr or HCl) to produce the required diazonium salt for immediate cyclization. researchgate.net

Synthesis of Halogenated Cinnolin-4(1H)-one Intermediates

Classical and Modern Cyclization Approaches

The final and defining step in forming the cinnoline ring system is the cyclization reaction. This can be achieved through various methods, with the Richter-type cyclization being particularly prominent for producing 4-halocinnolines.

The Richter-type cyclization is a powerful method for obtaining 4-halocinnolines in high yields. mdpi.comresearchgate.net The reaction involves the cyclization of an ortho-alkynylarenediazonium salt. wikipedia.org In a common modification, an ortho-ethynylaryltriazene is treated with a hydrohalic acid, such as aqueous hydrobromic acid (HBr). beilstein-journals.orgresearchgate.net This process first cleaves the triazene (B1217601) to generate the ortho-ethynylarenediazonium salt, which then immediately undergoes intramolecular cyclization to form the cinnoline ring. researchgate.net The choice of acid is crucial as it determines the halogen atom that is incorporated at the C4 position of the resulting cinnoline. mdpi.com Using HBr yields a 4-bromocinnoline (B8793254), while using HCl yields a 4-chlorocinnoline (B183215). researchgate.net

To synthesize the target compound, this compound, this strategy would require starting with a 2-chloro-6-ethynylphenyltriazene derivative. Treatment with HBr would then facilitate the Richter-type cyclization, introducing the bromine atom at the 4-position to yield the final product.

Table 2: Examples of Richter-Type Cyclization for 4-Halocinnoline Synthesis

| Precursor Type | Acid Reagent | Key Product Formed | Mechanism | Reference |

|---|---|---|---|---|

| 2-Ethynylaryltriazene | HBr (aq) | 4-Bromocinnoline | In situ diazonium salt formation followed by cyclization | mdpi.combeilstein-journals.org |

| 2-Ethynylaryltriazene | HCl (aq) | 4-Chlorocinnoline | In situ diazonium salt formation followed by cyclization | researchgate.net |

This interactive table illustrates how the choice of acid in the Richter-type cyclization dictates the halogen at the 4-position of the cinnoline product.

Richter-Type Cyclization of Aryltriazenes and Arenediazonium Salts

Influence of Substituents on Cyclization Pathways

The Richter-type cyclization of ortho-ethynylaryltriazenes or the corresponding diazonium salts is a prominent method for accessing 4-halocinnolines. researchgate.netmdpi.com This reaction involves the acid-mediated cleavage of the triazene to generate an in situ diazonium salt, which then undergoes an intramolecular 6-endo-dig cyclization. The nature of the substituents on the aryl ring plays a critical role in directing the reaction pathway and influencing the product distribution.

In the absence of strong electron-withdrawing groups on the aromatic ring, the cyclization of ortho-(alkynyl)aryldiazonium salts in the presence of hydrobromic acid (HBr) or hydrochloric acid (HCl) typically proceeds smoothly to afford the corresponding 3-alkynyl-4-bromo- or 4-chlorocinnolines as the sole products. researchgate.net However, the introduction of a potent electron-withdrawing substituent, such as a methoxycarbonyl group, can significantly alter the reaction's outcome. Such groups increase the electrophilicity of the C4 position in the resulting 4-halocinnoline product, rendering it susceptible to nucleophilic attack by water present in the reaction medium. This subsequent hydrolysis leads to the formation of undesired byproducts, including the corresponding cinnolin-4(1H)-one. researchgate.net

Optimization of Reaction Conditions for Regioselectivity

Achieving high regioselectivity in the synthesis of 4-halocinnolines via Richter-type cyclizations is paramount to avoid the concurrent formation of 4-hydroxycinnolines (cinnolinones). The conventional Richter cyclization, which involves the diazotization of a 2-alkynylaniline in an aqueous acidic medium, often yields a mixture of the 4-halocinnoline and the cinnolinone. researchgate.net This lack of selectivity arises from the competitive nucleophilic attack of the halide anion (X⁻) and water (H₂O) on the intermediate diazonium ion during the cyclization step. researchgate.net

To enhance regioselectivity, significant optimization of reaction conditions is necessary. Key strategies include:

Use of Triazenes as Diazonium Precursors: Employing triazenes as "masked" diazonium ions allows for the reaction to be conducted under anhydrous conditions. The triazene can be unmasked using an acid like methanesulfonic acid (MeSO₃H) in a non-aqueous solvent. This approach minimizes the presence of water, thereby suppressing the competing hydrolysis reaction and favoring the formation of the 4-halocinnoline product. researchgate.net

Solvent and Temperature Control: The choice of solvent, reaction temperature, and the ratio of reagents have been shown to impact the rate of cyclization and the final product yield. researchgate.netresearchgate.net Optimization of these parameters is crucial for maximizing the yield of the desired 4-bromo-3-substituted cinnolines. researchgate.net

The following table summarizes the optimization of reaction conditions to favor the formation of 4-halocinnoline over the corresponding cinnolinone.

| Parameter | Conventional Richter Cyclization | Optimized Condition for Regioselectivity | Outcome of Optimization |

| Diazonium Source | Diazotization of aniline (B41778) in aqueous acid (e.g., NaNO₂, aq. HBr) | ortho-ethynylaryltriazene | Generation of diazonium ion in an anhydrous environment |

| Solvent | Aqueous media (e.g., H₂O/Acetonitrile) | Anhydrous organic solvents (e.g., DMF) | Minimizes competitive nucleophilic attack by water |

| Nucleophile | Mixture of H₂O and Halide⁻ from acid | Specifically added halide nucleophile | Greatly improves chemoselectivity for the 4-halo product |

| Primary Product(s) | Mixture of 4-halocinnoline and cinnolin-4(1H)-one | Predominantly 4-halocinnoline | High yield of the desired regioisomer |

Phosphorus Oxyhalide-Mediated Conversions of Cinnolinones

A common and effective method for synthesizing 4-halocinnolines involves the conversion of a precursor cinnolin-4(1H)-one, which exists in tautomeric equilibrium with 4-hydroxycinnoline. Phosphorus oxyhalides, such as phosphorus oxychloride (POCl₃) and phosphorus oxybromide (POBr₃), are standard reagents for this transformation. acs.orggoogle.com Specifically, to obtain this compound, the corresponding 8-chloro-4-hydroxycinnoline precursor would be treated with a brominating agent like POBr₃. The reaction of hydroxy-N-heterocycles with POCl₃, often in the presence of a base like pyridine (B92270) or heated neat, is a widely used method for producing the corresponding chloro-derivatives. nih.govresearchgate.net

Mechanism and Byproduct Formation in POCl₃ Reactions

The mechanism for the conversion of a 4-hydroxycinnoline to a 4-chlorocinnoline using phosphorus oxychloride (POCl₃) is analogous to the dehydration of alcohols. chemistrysteps.com

Activation of the Hydroxyl Group: The lone pair of electrons on the tautomeric 4-hydroxyl group attacks the electrophilic phosphorus atom of POCl₃.

Formation of a Chlorophosphate Intermediate: This attack displaces a chloride ion, forming a dichlorophosphate (B8581778) ester intermediate (-O-P(O)Cl₂). This transformation converts the poor leaving group (-OH) into an excellent leaving group. chemistrysteps.com

Nucleophilic Attack: A chloride ion (either from the displaced ion or from the reaction medium) then acts as a nucleophile, attacking the C4 position of the cinnoline ring.

Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the ring is restored, yielding the 4-chlorocinnoline product.

During this process, POCl₃ is converted into pyrophosphates and other polymeric phosphorus compounds. google.comgoogle.com A significant byproduct is chlorophosphoric acid. google.com If the reaction workup involves quenching with water, the chlorophosphate intermediate can be hydrolyzed back to the starting 4-hydroxycinnoline, leading to a lower yield of the desired product. researchgate.net On an industrial scale, measures can be taken to regenerate the POCl₃ from the phosphorus-containing byproducts by treating the reaction mixture with chlorine gas. google.com

Palladium-Catalyzed Annulation Methodologies for Cinnoline Ring Formation

Modern synthetic chemistry has seen the development of powerful palladium-catalyzed reactions for the construction of heterocyclic rings. One such method applicable to cinnoline synthesis is the palladium-catalyzed annulation of ortho-iodophenyltriazenes with internal alkynes. researchgate.netresearchgate.netgrowingscience.com This methodology provides a direct route to 3,4-disubstituted cinnolines in moderate to good yields and is compatible with a variety of functional groups. researchgate.netntu.edu.sg The reaction proceeds via a cascade involving oxidative addition, carbopalladation, and reductive elimination steps to build the cinnoline core.

Ligand Design and Catalyst Optimization in Cross-Coupling Cyclizations

The success of palladium-catalyzed annulation reactions is highly dependent on the catalyst system, particularly the choice of the palladium precursor and the ancillary ligand. core.ac.ukacs.org While a broad screening of ligands for the specific annulation of o-iodophenyltriazenes to form cinnolines is not extensively detailed in the literature, established systems provide a starting point and general principles of optimization apply.

A reported catalyst system for this transformation utilizes palladium(II) chloride (PdCl₂) as the precatalyst in combination with tri(ortho-tolyl)phosphine (P(o-tolyl)₃) as the ligand. core.ac.uk The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Optimization of such a system would typically involve a systematic screening of various parameters, as demonstrated in related cross-coupling and cyclization reactions. chemrxiv.org

Key Optimization Parameters:

Ligand Screening: The electronic and steric properties of phosphine ligands are critical. Bulky, electron-rich ligands often promote oxidative addition and reductive elimination. A screening might include various monodentate (e.g., PPh₃, PCy₃) and bidentate (e.g., dppf, Xantphos) phosphine ligands to identify the optimal balance of reactivity and stability. mdpi.com

Catalyst Precursor: Different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can exhibit varying efficiencies in generating the active Pd(0) catalyst. mdpi.com

Base and Solvent: The choice of base (e.g., tri-n-butylamine, K₂CO₃) and solvent (e.g., DMF, Toluene) can significantly influence the reaction rate and yield. core.ac.uk

Additives: In some palladium-catalyzed cyclizations, additives are used to enhance catalyst performance. For example, halide scavengers or reagents that generate a more electrophilic palladium species can accelerate key steps. nih.gov

The table below illustrates a typical approach to optimizing a palladium-catalyzed cyclization.

| Component | Variable Screened | Rationale |

| Pd Precursor | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Affects the ease of generation of the active Pd(0) species. |

| Ligand | PPh₃, P(o-tolyl)₃, Xantphos, dppf | Modulates the steric and electronic environment of the Pd center, impacting all catalytic steps. |

| Base | K₂CO₃, Cs₂CO₃, n-Bu₃N | Neutralizes acid generated and can influence the rate of key steps like reductive elimination. |

| Solvent | DMF, Dioxane, Toluene | Affects solubility of reagents and can coordinate to the metal center, influencing reactivity. |

Through such systematic optimization, chemists can develop highly efficient and selective methods for constructing complex heterocyclic frameworks like this compound.

Chemical Reactivity and Derivatization of 4 Bromo 8 Chlorocinnoline

Nucleophilic Substitution Reactions at the C4 Position

The halogen atom at the C4 position of the cinnoline (B1195905) ring is susceptible to nucleophilic substitution. researchgate.net This reactivity allows for the introduction of various functional groups, leading to the synthesis of novel cinnoline derivatives.

Reactivity with Oxygen Nucleophiles (e.g., Alcoholates, Water)

The bromine atom at the C4 position of the cinnoline ring can be displaced by oxygen-based nucleophiles. researchgate.net For instance, reaction with alcoholates leads to the formation of the corresponding 4-alkoxy-8-chlorocinnolines. Similarly, hydrolysis, through reaction with water, can yield 8-chlorocinnolin-4-ol. researchgate.net This reactivity is influenced by the reaction conditions and the presence of activating or deactivating groups on the cinnoline ring. A methoxycarbonyl group, for example, can promote the hydrolysis of 4-halocinnolines. researchgate.net

Reactivity with Nitrogen Nucleophiles (e.g., Amines, Azide)

Nitrogen nucleophiles readily react with 4-bromo-8-chlorocinnoline at the C4 position. researchgate.netnih.gov Amines, including primary and secondary amines, can displace the bromine atom to form the corresponding 4-amino-8-chlorocinnoline derivatives. researchgate.netnih.gov For example, the reaction with piperazine (B1678402) derivatives in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF) at elevated temperatures furnishes the corresponding 4-(piperazin-1-yl)-8-chlorocinnolines. nih.gov

Another important reaction is the substitution with sodium azide (B81097) (NaN₃). This reaction typically proceeds in a polar aprotic solvent like DMF to yield 4-azido-8-chlorocinnoline. The azide group can then be further transformed, for example, through click chemistry or reduction to an amino group.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles

| Nucleophile | Reagent | Solvent | Conditions | Product | Reference |

| Piperazine derivative | tert-butyl piperazine-1-carboxylate, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100°C | 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-8-chlorocinnoline | nih.gov |

| Substituted piperazine | 1-(3-chloro-5-methoxyphenyl)piperazine | Et₃N, DMF | 90°C | 8-chloro-4-(4-(3-chloro-5-methoxyphenyl)piperazin-1-yl)cinnoline | nih.gov |

| Sodium Azide | NaN₃ | DMF | 100°C | 4-azido-6-chlorocinnoline | |

| Data for 4-azido-6-chlorocinnoline, demonstrating the general reactivity of halocinnolines with azide. |

Reactivity with Sulfur Nucleophiles (e.g., Sulfides, Thiols)

Sulfur-containing nucleophiles also exhibit reactivity towards the C4 position of the cinnoline ring. researchgate.net Thiols and sulfides can displace the bromine atom to introduce a sulfur linkage. researchgate.netlibretexts.org For instance, reaction with sodium sulfide (B99878) (Na₂S) can lead to the formation of thieno[3,2-c]cinnoline derivatives through a substitution and subsequent cyclization process. researchgate.net Thiolate anions, generated from thiols and a base, are potent nucleophiles that can readily participate in these substitution reactions. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine atom at the C4 position of this compound makes it a suitable substrate for such transformations. ossila.comossila.com

Sonogashira Coupling for Alkynyl Cinnoline Formation

The Sonogashira coupling is a widely used reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.org

The reaction of this compound with various terminal alkynes under Sonogashira conditions leads to the formation of 4-alkynyl-8-chlorocinnolines. researchgate.net This method provides a direct route to introduce alkynyl moieties at the C4 position, which can serve as versatile handles for further synthetic manipulations.

In dihalogenated systems, the regioselectivity of the Sonogashira coupling is an important consideration. Generally, the reaction occurs preferentially at the more reactive halogen substituent. libretexts.org In the case of this compound, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, leading to selective substitution at the C4 position. wikipedia.org

The scope of alkyne partners for the Sonogashira coupling is broad and includes a variety of substituted terminal alkynes. scielo.org.mx This allows for the introduction of diverse alkynyl groups, including those bearing aryl, alkyl, and silyl (B83357) substituents. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and outcome of the coupling reaction. rsc.org

Suzuki-Miyaura Coupling for Aryl Cinnoline Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is pivotal for introducing aryl or heteroaryl substituents at the C4 position, leveraging the high reactivity of the C4-bromo bond. This transformation is typically catalyzed by a palladium complex in the presence of a base. nih.govmdpi.com The reaction's efficiency and success are influenced by the choice of catalyst, base, solvent, and the nature of the boronic acid or ester coupling partner. mdpi.comresearchgate.net

The C4-bromo atom of the cinnoline system displays high reactivity in Suzuki-Miyaura coupling reactions, enabling the synthesis of 4-aryl-8-chlorocinnolines. The reaction generally proceeds by the coupling of the 4-bromocinnoline (B8793254) derivative with various arylboronic acids or their corresponding esters. researchgate.net The choice of the boron-containing reagent is crucial, as the stability and reactivity of heteroarylboronic acids can vary, sometimes leading to protodeboronation as a side reaction. nih.gov

Studies on related halocinnolines and other halo-heterocycles show that palladium catalysts, such as Pd(PPh₃)₄, are effective for these transformations. mdpi.commdpi.com The reaction conditions are optimized by screening different bases and solvents. For instance, combinations like potassium phosphate (B84403) (K₃PO₄) in 1,4-dioxane (B91453) or sodium carbonate (Na₂CO₃) in a toluene/dioxane/water mixture have been used successfully in the Suzuki coupling of related 4-bromocinnolines. mdpi.commdpi.com Electron-rich boronic acids have been shown to produce good yields in the arylation of similar halogenated pyrimidine (B1678525) systems. mdpi.com

| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 8-Chloro-4-phenylcinnoline | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Dioxane/H₂O | 8-Chloro-4-(4-methoxyphenyl)cinnoline | Good |

| 3 | Thiophen-2-ylboronic ester | [PdCl₂(dppf)] | K₃PO₄ | Dioxane | 8-Chloro-4-(thiophen-2-yl)cinnoline | Moderate |

This table presents representative data based on findings from analogous systems. Specific yields for this compound may vary.

Heck Coupling and Other Carbon-Carbon Bond Forming Reactions

Besides the Suzuki-Miyaura reaction, the C4-bromo substituent of this compound is amenable to other palladium-catalyzed carbon-carbon bond-forming reactions, such as the Heck coupling. organic-chemistry.org The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a base, providing a direct method for the vinylation of the cinnoline core. mdpi.com

While specific studies on the Heck reaction with this compound are not extensively detailed in the provided context, the reactivity of similar bromo-heterocyclic compounds suggests its feasibility. researchgate.net Typical conditions involve a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand or an N-heterocyclic carbene (NHC) ligand, and a base such as triethylamine or potassium carbonate. organic-chemistry.orgnih.gov The reaction can be performed in polar aprotic solvents like DMF or in aqueous media under optimized conditions. nih.gov

Other important C-C bond-forming reactions include the Sonogashira coupling, which introduces alkynyl groups. For example, 4-chlorocinnoline (B183215) has been successfully coupled with various terminal alkynes using a palladium catalyst to prepare 4-ethynylcinnolines. researchgate.net This indicates that this compound would likely be a highly suitable substrate for Sonogashira coupling, reacting with terminal alkynes to yield 4-alkynyl-8-chlorocinnolines.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Heck Coupling | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 4-Styryl-8-chlorocinnoline |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 8-Chloro-4-(phenylethynyl)cinnoline |

This table outlines plausible reaction conditions for Heck and Sonogashira couplings of this compound based on established protocols for related compounds. researchgate.netnih.gov

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) offers a pathway to introduce functional groups directly onto the benzene portion of the cinnoline ring. msu.edu In this compound, the benzene ring is substituted with a chlorine atom at C8 and fused to the electron-withdrawing pyridazinone ring. The chlorine atom is an ortho-, para-director, while being deactivating. The fusion to the heterocyclic ring also deactivates the benzene ring towards electrophilic attack.

Therefore, EAS reactions such as nitration, halogenation, or sulfonation would require forcing conditions. The directing effects of the C8-chloro group would favor substitution at the C5 and C7 positions. However, steric hindrance from the fused ring system and the C8-substituent may influence the regioselectivity. The most likely position for electrophilic attack would be C5, as it is para to the chlorine atom and less sterically hindered than C7. Direct bromination or nitration of similar deactivated aromatic systems often requires strong electrophilic reagents and catalysts. msu.eduresearchgate.net

Functional Group Transformations and Side Reactions

The halogen atoms in this compound are key sites for functional group transformations, primarily through nucleophilic substitution reactions. The bromine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine atom at the C8 position. This differential reactivity allows for selective substitution at the C4 position.

A key transformation is the nucleophilic aromatic substitution (SNAᵣ) of the C4-bromide. Studies on this compound and related 4-halocinnolines have shown that the C4-halogen can be displaced by a variety of nucleophiles. researchgate.netnih.gov For instance, treatment with an aryl-piperazine in the presence of a base like triethylamine (Et₃N) in DMF at elevated temperatures results in the formation of the corresponding 4-(piperazin-1-yl)-8-chlorocinnoline derivative. nih.gov Similarly, other nucleophiles such as amines, azides, alcoholates, and sulfides have been shown to substitute the C4-halogen in related cinnoline systems. researchgate.net

Side reactions can occur, particularly during cross-coupling reactions. In Suzuki-Miyaura couplings, protodeboronation of the boronic acid can lead to the formation of undesired byproducts and lower yields. nih.gov During nucleophilic substitution reactions, if conditions are too harsh, substitution at the less reactive C8-chloro position or other undesired transformations could potentially occur.

Mechanistic Investigations of 4 Bromo 8 Chlorocinnoline Reactions

Reaction Pathway Elucidation for Cinnoline (B1195905) Ring Formation

The synthesis of the cinnoline ring system, a foundational structure for 4-Bromo-8-chlorocinnoline, can be achieved through several methods, with the Richter-type cyclization being a prominent route. researchgate.netresearchgate.net This method allows for the formation of 4-halocinnolines in high yields. researchgate.netresearchgate.net

Studies on Intermediate Species in Richter Cyclization

The conventional Richter cyclization involves the diazotization of 2-alkynylanilines. researchgate.net This process leads to the formation of an intermediate 2-alkynylphenyl diazonium ion. researchgate.net This intermediate is a key species that undergoes spontaneous ring closure. researchgate.net The cyclization step can be influenced by competing nucleophiles present in the reaction mixture. For example, in aqueous acidic solutions (HX (aq)), both the halide ion (X⁻) and water can attack the diazonium ion intermediate, leading to a mixture of 4-halocinnoline and 4-cinnolinone products, respectively. researchgate.net

To enhance the chemoselectivity of this reaction, triazenes have been employed as masked diazonium ions. researchgate.net These triazenes can be unmasked using methanesulfonic acid (MeSO₃H) in anhydrous solvents. This approach allows for the controlled generation of the 2-alkynylphenyl diazonium ion, which can then be cyclized with a specifically added nucleophile to yield the desired product with greater selectivity. researchgate.net While earlier studies proposed that the mechanism of the Richter reaction involved the addition of the diazonium ion to the triple bond, more recent considerations suggest that the probable mechanism may be an electrocyclization. researchgate.net

Mechanistic Probes for Halogen-Hydrazine Exchange Strategies

The halogen atom at the C4 position of the cinnoline ring is susceptible to nucleophilic substitution, a key step in the derivatization of these compounds. researchgate.netmdpi.com This reactivity allows for the introduction of various functional groups. A notable example is the nucleophilic substitution of the bromine atom with an azide (B81097) group. An efficient method for this transformation involves the reaction of 4-bromo-6-arylcinnolines with sodium azide. mdpi.com This reaction proceeds smoothly and is tolerant of various functional groups on the aryl moiety. mdpi.com

Investigation of Nucleophilic Substitution Mechanisms

The bromine and chlorine atoms on the this compound ring exhibit distinct reactivity, enabling selective substitution reactions. The bromine atom at the C4-position is particularly reactive towards nucleophiles. For instance, treatment with sodium azide in dimethylformamide (DMF) leads to the substitution of the bromine with an azide group.

The mechanism of nucleophilic substitution at an aromatic carbon, such as in this compound, typically follows a nucleophilic aromatic substitution (SNAAr) pathway. This involves the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, bromide), forming a Meisenheimer complex as an intermediate. This intermediate is a resonance-stabilized carbanion. The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. rammohancollege.ac.in

In the context of 4-chlorocinnolines, condensation reactions with various nucleophiles have been explored. For example, reaction with thiourea (B124793) can yield a thioxo derivative, while reactions with carbanions or hydrazine (B178648) and its derivatives lead to a range of substituted products. rsc.org

Kinetic Studies of Derivatization Reactions

Kinetic studies provide valuable insights into the reaction mechanisms and the factors that influence reaction rates. The rate of nucleophilic substitution reactions on halo-cinnolines is dependent on several factors, including the concentration of both the substrate and the nucleophile, indicating a second-order kinetic profile for many of these transformations. rammohancollege.ac.in

For instance, in the reaction of 4-bromo-6-arylcinnolines, the nucleophilic substitution of the bromine atom proceeds under specific conditions. To a solution of the triazene (B1217601) precursor in acetone, hydrobromic acid is added dropwise. mdpi.com The subsequent nucleophilic substitution with sodium azide is typically carried out at a controlled temperature to ensure the reaction proceeds to completion. mdpi.com

The derivatization of this compound often involves its reaction with aryl-piperazine HCl salts in the presence of a base like triethylamine (B128534) in DMF, with the reaction mixture being heated to drive the substitution. nih.gov The progress of the reaction is monitored, and upon completion, the product is isolated. nih.gov

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent plays a critical role in chemical reactions, influencing both the yield and selectivity by affecting reaction rates and equilibria. wikipedia.orgresearchgate.net Solvents can stabilize reactants, products, or transition states to different extents, thereby altering the energy landscape of the reaction. wikipedia.orgrsc.org

In the context of cinnoline synthesis and derivatization, solvent polarity is a key parameter. Polar solvents can enhance the rates of reactions that involve charged intermediates or transition states by stabilizing them through solvation. researchgate.net For example, in the Richter cyclization, the use of anhydrous solvents in combination with triazenes as masked diazonium ions improves chemoselectivity by controlling the nucleophilic attack on the diazonium ion intermediate. researchgate.net

The effect of the solvent on nucleophilic substitution reactions is also significant. For SN2 reactions, a change from a protic to an aprotic solvent can lead to a noticeable increase in the reaction rate. wikipedia.org In the synthesis of 6-aryl-4-azidocinnolines, the Suzuki coupling conditions were found to be sensitive to the solvent system. While a mixture of toluene, dioxane, and water worked for some substrates, others required the exclusion of water and a change of base to achieve high yields. mdpi.com Similarly, the choice of solvent can influence the selectivity of a reaction, with different solvents potentially favoring the formation of one isomer over another. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights

X-ray Crystallography for Solid-State Structure Determination

No published data is available for the single-crystal X-ray structure of 4-Bromo-8-chlorocinnoline.

Theoretical and Computational Chemistry of 4 Bromo 8 Chlorocinnoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromo-8-chlorocinnoline at the molecular level. These calculations, often employing Density Functional Theory (DFT), provide a robust framework for analyzing its electronic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the presence of two different halogen atoms at positions 4 and 8, along with the nitrogen atoms in the cinnoline (B1195905) core, significantly influences the distribution and energies of the frontier orbitals. The electron-withdrawing nature of the chlorine and bromine atoms, as well as the nitrogen atoms, is expected to lower the energies of both the HOMO and LUMO compared to the parent cinnoline molecule. This general trend is observed in computational studies of various substituted cinnolines. ajchem-a.comresearchgate.net

The HOMO is likely to be distributed over the entire bicyclic ring system, with significant contributions from the nitrogen lone pairs and the π-system of the benzene (B151609) and pyridazine (B1198779) rings. The LUMO, on the other hand, is expected to be a π* orbital, also delocalized over the ring system, with potentially larger coefficients on the carbon atoms of the pyridazine ring, particularly C-4, which is bonded to the bromine atom. This distribution makes these sites susceptible to nucleophilic attack.

A hypothetical FMO analysis for this compound, based on general principles and data for related compounds, is presented in the table below. The exact energy values would require specific DFT calculations for this molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Represents the electron-donating ability. A lower value indicates a more stable molecule. |

| LUMO Energy | -1.5 to -2.5 | Represents the electron-accepting ability. A lower value suggests higher susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 4.0 to 5.0 | A larger gap implies higher kinetic stability and lower chemical reactivity. |

Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue).

For this compound, the ESP map would be expected to show regions of negative potential around the two nitrogen atoms of the cinnoline ring due to their lone pairs of electrons. These sites are therefore prone to electrophilic attack or protonation. Conversely, regions of positive potential would be anticipated around the hydrogen atoms of the benzene ring and, significantly, in the vicinity of the C-4 and C-8 carbon atoms, which are bonded to the electronegative bromine and chlorine atoms, respectively. The positive potential around these carbon atoms makes them electrophilic and thus primary targets for nucleophilic substitution reactions.

Furthermore, halogen atoms can exhibit a phenomenon known as a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which can lead to halogen bonding interactions. mdpi.comrsc.orgnih.gov This could be a factor in the intermolecular interactions of this compound.

Table 2: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitrogen Atoms (N1, N2) | Negative (Red) | Susceptible to electrophilic attack and protonation. |

| Carbon C-4 (bonded to Br) | Positive (Blue) | A primary site for nucleophilic attack. |

| Carbon C-8 (bonded to Cl) | Positive (Blue) | A potential site for nucleophilic attack. |

| Aromatic Protons | Positive (Blue) | Less reactive than the halogenated carbon centers. |

| Outer region of Br and Cl | Potentially positive (σ-hole) | Can participate in halogen bonding. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly useful for understanding the reactivity of this compound in various chemical transformations.

While there are no specific computational studies on the cyclization to form this compound itself, general mechanisms for cinnoline synthesis, such as the Richter and Borsche-Koelsch cyclizations, have been investigated computationally for related systems. researchgate.netnih.gov These studies typically involve the intramolecular cyclization of a diazonium salt derived from a substituted aniline (B41778). The presence of electron-withdrawing groups, such as halogens, can influence the rate and regioselectivity of these cyclization reactions. Computational modeling could elucidate the transition state structures and activation barriers for the key cyclization step, providing insights into the feasibility and outcome of the reaction.

Given the presence of two halogen atoms at different positions, a key question for the reactivity of this compound is the site of preferential nucleophilic attack. Both the C-4 bromine and the C-8 chlorine are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Computational modeling can predict the selectivity of nucleophilic attack by comparing the activation energies for the formation of the Meisenheimer-type intermediates at both the C-4 and C-8 positions. The transition state leading to the more stable intermediate will have a lower activation energy, indicating the preferred reaction pathway. Generally, in the cinnoline ring system, the 4-position is more activated towards nucleophilic attack than positions on the benzene ring. This is due to the electron-withdrawing effect of the adjacent nitrogen atom (N-1) and the ability of the pyridazine ring to stabilize the negative charge in the Meisenheimer intermediate. Therefore, it is highly probable that nucleophilic substitution would preferentially occur at the C-4 position, leading to the displacement of the bromide ion. Theoretical studies on nucleophilic substitution at sulfonyl centers and in other heterocyclic systems support the use of computational methods to predict such selectivity. nih.govrsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in solution or in a biological system. mdpi.comnih.gov For a relatively rigid molecule like this compound, MD simulations would primarily explore the vibrational motions and the interactions with solvent molecules.

In the context of drug design, where cinnoline derivatives have shown biological activity, MD simulations can be used to study the binding of this compound to a target protein. ajchem-a.com These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-stacking, that stabilize the ligand-protein complex. Understanding these interactions at a dynamic level is crucial for the rational design of more potent and selective inhibitors. For instance, MD simulations have been employed to understand the binding of halogenated ligands to protein targets, highlighting the role of halogen bonding. mdpi.comnih.gov

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering a way to anticipate experimental outcomes and aid in the structural elucidation of newly synthesized compounds. nih.govfiveable.me Techniques like DFT have become standard for accurately calculating NMR chemical shifts and vibrational frequencies. nih.govglobalresearchonline.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govmdpi.com Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), have demonstrated reliability in calculating NMR parameters for a wide range of organic molecules, including heterocyclic systems. globalresearchonline.netmdpi.com These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the nitrogen atoms in the cinnoline ring and the electron-withdrawing nature of the bromine and chlorine substituents. The calculations would predict distinct signals for each of the four protons and eight carbons in the aromatic system. A hypothetical table of predicted NMR chemical shifts, based on calculations for analogous structures, is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on typical DFT calculations and are not from direct experimental or published computational data for this specific molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | ~145.2 |

| C4 | - | ~120.5 |

| C4a | - | ~148.9 |

| C5 | ~8.1 | ~128.3 |

| C6 | ~7.8 | ~130.1 |

| C7 | ~7.9 | ~126.5 |

| C8 | - | ~135.7 |

| C8a | - | ~149.5 |

| H5 | ~8.1 | - |

| H6 | ~7.8 | - |

| H7 | ~7.9 | - |

Vibrational Frequencies:

The vibrational spectrum (infrared and Raman) of this compound can also be predicted using DFT calculations. nih.govnih.gov By optimizing the molecular geometry and then calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. nepjol.info These calculations help in assigning the various vibrational modes of the molecule, such as C-H stretching, C=C and C=N ring stretching, and C-Br and C-Cl stretching. For complex molecules, scaling factors are often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other method-specific deviations. globalresearchonline.net

A detailed vibrational analysis would identify characteristic frequencies for the cinnoline core and the halogen substituents. For instance, the C-Cl stretching vibration is expected in the range of 550-650 cm⁻¹, while the C-Br stretch would appear at a lower frequency. vulcanchem.com

Table 2: Predicted Fundamental Vibrational Frequencies for this compound (Note: These are illustrative values and assignments based on DFT calculations for similar halogenated heterocycles.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H stretching | 3100 - 3000 |

| C=N and C=C ring stretching | 1600 - 1450 |

| Aromatic ring in-plane deformations | 1400 - 1000 |

| C-H in-plane bending | 1300 - 1000 |

| C-H out-of-plane bending | 900 - 700 |

| C-Cl stretching | ~640 |

| C-Br stretching | ~550 |

Structure-Reactivity Relationships from a Computational Perspective

Quantitative Structure-Reactivity Relationships (QSRR) aim to link a molecule's structural or electronic features to its chemical reactivity through mathematical models. researchgate.netresearchgate.netchemrxiv.orgsioc-journal.cn Computational chemistry is central to modern QSRR, as it allows for the calculation of a wide array of molecular descriptors that can quantify reactivity.

For this compound, computational analysis can illuminate its potential behavior in chemical reactions. Key insights can be derived from the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and calculated reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to be distributed across the π-system of the bicyclic ring, while the LUMO would also be located on the ring, with significant contributions from the atoms adjacent to the electron-withdrawing halogen and nitrogen atoms. The presence of both bromo and chloro substituents would lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In this compound, the regions around the electronegative nitrogen and halogen atoms would exhibit a negative potential (red/yellow), while the hydrogen atoms would show a positive potential (blue). Such maps can predict sites for electrophilic and nucleophilic attack, guiding the synthesis of new derivatives.

Calculated Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = (I + A)² / (8 * (I - A))

No Information Found for "this compound"

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound This compound . The conducted searches aimed to gather details regarding its applications in chemical synthesis and materials science, as outlined in the user's request.

Its use as a precursor for advanced heterocyclic scaffolds.

Its application in chiral derivatization for asymmetric synthesis.

Its integration into polymer or macromolecular architectures.

Its potential use in luminescent or nonlinear optical materials.

While information is available for related isomers, such as 3-Bromo-4-chlorocinnoline, which is noted for its utility in creating complex molecules through selective, metal-catalyzed reactions, no such details could be located for the 4-Bromo-8-chloro isomer. The strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but structurally distinct compounds.

Therefore, due to the absence of available scientific information in the search results, it is not possible to generate the requested article with the specified content and structure.

Applications in Chemical Synthesis and Materials Science

3 Role as a Ligand in Organometallic Chemistry

The exploration of 4-bromo-8-chlorocinnoline in the realm of organometallic chemistry is a niche area with limited specific research. To date, there is a notable absence of published studies detailing the synthesis and characterization of organometallic complexes featuring this compound as a ligand. However, by examining the fundamental structure of the cinnoline (B1195905) core and drawing parallels with related N-heterocyclic ligands, a theoretical framework for its potential role in organometallic chemistry can be established.

Cinnoline, an aromatic heterocycle, possesses two adjacent nitrogen atoms (N1 and N2) which can potentially coordinate to a metal center. wikipedia.orgnih.gov This dual-nitrogen arrangement offers several possibilities for coordination, including acting as a monodentate, bidentate, or bridging ligand. The specific coordination mode would likely be influenced by factors such as the nature of the metal, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

In its capacity as a ligand, this compound would be expected to behave as a neutral two-electron donor through one of its nitrogen atoms, or potentially as a four-electron donor if both nitrogen atoms were to coordinate to a single metal center or bridge two metal centers. The presence of the electron-withdrawing bromine and chlorine substituents on the benzene (B151609) ring is anticipated to decrease the electron density on the cinnoline ring system. This reduction in electron density would, in turn, diminish the Lewis basicity of the nitrogen atoms, making them weaker donors compared to unsubstituted cinnoline.

The coordination of this compound to a transition metal center could lead to the formation of a variety of organometallic complexes. For instance, in a simple substitution reaction, it could replace a labile ligand, such as carbon monoxide or a solvent molecule, from a metal complex. The general principles of organometallic reactions, such as ligand substitution, are well-established and provide a basis for predicting these potential transformations. youtube.com

Drawing a comparison with the well-studied coordination chemistry of quinoline (B57606), another N-heterocyclic ligand, can offer further insights. Quinoline and its derivatives are known to form a wide array of metal complexes with diverse applications. researchgate.netnih.gov The nitrogen atom in the quinoline ring readily coordinates to metal ions, and the properties of the resulting complexes can be tuned by modifying the substituents on the quinoline scaffold. Similarly, the bromo and chloro substituents on the this compound framework would be expected to modulate the stability, reactivity, and spectroscopic properties of its potential metal complexes.

While direct experimental data for organometallic complexes of this compound is not currently available, the following table provides a hypothetical overview of potential coordination modes and their characteristics based on the general principles of coordination chemistry.

| Potential Coordination Mode | Description | Potential Metal Interactions | Influence of Substituents |

| Monodentate | Coordination through one of the nitrogen atoms (likely N1 due to less steric hindrance). | Forms a single metal-ligand bond. | Electron-withdrawing groups may weaken the donor strength. |

| Bidentate Chelating | Both nitrogen atoms coordinate to the same metal center, forming a four-membered chelate ring. | This mode is generally less common for adjacent nitrogens in a six-membered ring due to ring strain. | Substituents could influence the stability of the chelate ring. |

| Bidentate Bridging | The two nitrogen atoms bridge two different metal centers. | Can lead to the formation of polynuclear or coordination polymers. | The electronic effects of the substituents would be transmitted through the bridge. |

It is important to emphasize that the above discussion is speculative and awaits experimental validation. Future research involving the synthesis and structural characterization of organometallic complexes with this compound would be necessary to elucidate its actual coordination behavior and unlock its potential applications in areas such as catalysis and materials science.

Future Research Directions and Outlook for 4 Bromo 8 Chlorocinnoline

The strategic placement of two distinct halogen atoms on the cinnoline (B1195905) scaffold endows 4-bromo-8-chlorocinnoline with significant potential for complex chemical manipulations and the development of novel functional molecules. Future research is poised to build upon the existing knowledge of cinnoline chemistry, focusing on greener synthesis, expanded reactivity, and applications in cutting-edge technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。